Product packaging for 2-(Benzylthio)-4-bromobenzamide(Cat. No.:)

2-(Benzylthio)-4-bromobenzamide

Cat. No.: B13709237
M. Wt: 322.22 g/mol
InChI Key: YXLBXPGXJIYCED-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4-bromobenzamide is a brominated benzamide derivative with the molecular formula C14H12BrNOS and a molecular weight of 322.22 g/mol . Its structure features a benzylthio group at the 2-position and a bromine atom at the 4-position of the benzamide ring. As a specialized chemical building block, it is of significant interest in medicinal chemistry and drug discovery research, particularly for the synthesis and exploration of novel heterocyclic compounds with potential biological activity. While specific biological data for this compound is not available, related azole and thiadiazole derivatives incorporating similar benzamide and benzylthio motifs have been investigated for various pharmacological properties, including antiviral activity . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12BrNOS B13709237 2-(Benzylthio)-4-bromobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12BrNOS

Molecular Weight

322.22 g/mol

IUPAC Name

2-benzylsulfanyl-4-bromobenzamide

InChI

InChI=1S/C14H12BrNOS/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17)

InChI Key

YXLBXPGXJIYCED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Br)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Benzylthio 4 Bromobenzamide

Conventional Approaches to the Synthesis of 2-(Benzylthio)-4-bromobenzamide

The traditional synthesis of this compound typically involves a multi-step process that relies on well-established chemical transformations. These methods, while effective, often necessitate the use of stoichiometric reagents and standard purification techniques.

Amide Bond Formation in this compound Synthesis

The formation of the amide bond is a critical step in the synthesis of this compound. researchgate.netnih.gov A common and effective method involves the reaction of an activated carboxylic acid derivative with ammonia (B1221849) or an ammonia equivalent. Typically, 2-(benzylthio)-4-bromobenzoic acid is first converted to a more reactive species, such as an acyl chloride, to facilitate the reaction.

The synthesis generally proceeds by treating the corresponding benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the acyl chloride. This intermediate is then reacted with aqueous or gaseous ammonia to yield the desired benzamide (B126). The use of a base, like pyridine (B92270), is often employed to neutralize the hydrogen chloride gas generated during the acylation of amines. ncert.nic.in

Alternatively, coupling reagents can be utilized to directly form the amide bond from the carboxylic acid and an amine source, avoiding the need for the acyl chloride intermediate. nih.gov Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov

A representative reaction scheme for the amide bond formation is as follows:

Step 1: Activation of the Carboxylic Acid: 2-(benzylthio)-4-bromobenzoic acid is reacted with a chlorinating agent.

Step 2: Amination: The resulting 2-(benzylthio)-4-bromobenzoyl chloride is treated with ammonia.

Reagent/Condition Purpose Typical Example
Chlorinating AgentActivation of the carboxylic acidThionyl chloride (SOCl₂)
Amine SourceFormation of the amideAqueous ammonia (NH₃)
Base (optional)Neutralization of acidic byproductsPyridine

Introduction of the Benzylthio Moiety in Bromobenzamide Scaffolds

The introduction of the benzylthio group is typically achieved through a nucleophilic substitution reaction. A common precursor for this step is a 2-mercaptobenzamide derivative, which can be reacted with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

This reaction is generally carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion. The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N), while solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used. scirp.orgscirp.org

The general reaction is as follows: 2-mercapto-4-bromobenzamide + Benzyl halide + Base → this compound + Salt

Reagent Role Example
Benzylating AgentSource of the benzyl groupBenzyl bromide
BaseDeprotonation of the thiolPotassium carbonate
SolventReaction mediumDimethylformamide (DMF)

Bromination Techniques for Benzamide Precursors

The bromine atom on the benzamide ring is a key structural feature. This is typically introduced via electrophilic aromatic substitution on a suitable benzamide precursor. The directing effects of the substituents on the aromatic ring will determine the position of bromination.

For the synthesis of this compound, the bromination step would likely be performed on a precursor such as 2-(benzylthio)benzamide. The amide and benzylthio groups are ortho, para-directing. Therefore, careful control of reaction conditions is necessary to achieve the desired 4-bromo isomer.

Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). acsgcipr.orggoogle.com Alternative and often milder brominating agents include N-bromosuccinimide (NBS), which can be used with a catalyst or under radical conditions. acsgcipr.org

Brominating Agent Catalyst/Condition Key Characteristics
Molecular Bromine (Br₂)Iron(III) bromide (FeBr₃)Strong electrophile, requires a catalyst.
N-Bromosuccinimide (NBS)Light or radical initiatorMilder alternative, can allow for more selective bromination. acsgcipr.org

Advanced and Sustainable Synthetic Routes for this compound

In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods. These advanced strategies aim to reduce waste, improve atom economy, and utilize less hazardous reagents.

Metal-Catalyzed Cross-Coupling Strategies for Constructing the Carbon Skeleton

Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. nih.gov These methods could potentially be applied to the synthesis of this compound to construct the core aromatic scaffold.

For instance, a palladium- or nickel-catalyzed cross-coupling reaction could be envisioned to introduce the benzylthio group. This might involve the reaction of a 2,4-dihalobenzamide with a benzylthiolate salt. Transition metal catalysis is a cornerstone for creating complex molecules, with ligands and bases playing a crucial role in optimizing these reactions. chemrxiv.org Dual catalytic systems, for example using nickel and cobalt, have also been developed for cross-electrophile coupling, which could offer alternative routes for bond formation. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. nih.gov For the synthesis of this compound, this could involve several approaches:

Alternative Solvents: Replacing hazardous solvents like DMF with greener alternatives.

Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric amounts to minimize waste. rsc.org This is particularly relevant for the bromination and amide formation steps.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry. nih.govnih.govrsc.org These methods can significantly reduce reaction times and energy consumption. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Biocatalysis, using enzymes for specific transformations, represents a frontier in green chemistry for amide bond formation. rsc.org While not yet specifically reported for this compound, the development of robust enzymes for amide synthesis could offer a highly sustainable future route. rsc.org

One-Pot and Multi-Component Reaction Approaches

A hypothetical one-pot synthesis could proceed as follows:

StepReactionReagents and Conditions
1Formation of a reactive intermediate from 4-bromoanthranilic acide.g., with a coupling agent
2Introduction of sulfure.g., using a thiourea (B124793) equivalent or a source of S²⁻
3Amidatione.g., by adding an ammonia source
4S-benzylatione.g., by adding benzyl bromide

This conceptual pathway would need to be optimized to control the sequence of reactions and minimize the formation of byproducts.

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

The synthesis of this compound presents several challenges in terms of chemo- and regioselectivity that must be carefully managed to achieve the desired product.

Regioselectivity: The primary regioselective challenge lies in the initial functionalization of the benzene (B151609) ring to introduce the bromo and thio substituents in the desired 1,2,4-relationship. Starting from a pre-functionalized precursor, such as 4-bromoanthranilic acid, can effectively control the position of the bromine atom and the amino group, which then directs the introduction of the sulfur functionality to the 2-position.

Chemoselectivity: A significant chemoselectivity issue arises during the benzylation step. The precursor, 2-mercapto-4-bromobenzamide, possesses two nucleophilic sites: the sulfur atom of the thiol and the nitrogen atom of the amide. Alkylation could potentially occur at either site.

To achieve selective S-benzylation over N-benzylation, the reaction conditions must be carefully chosen. Generally, the thiol group is more nucleophilic than the amide nitrogen, especially under basic conditions where the thiolate anion is formed. The use of a suitable base and solvent system can favor the desired S-alkylation.

FactorInfluence on Selectivity
Basicity A mild base is often preferred to deprotonate the thiol without significantly activating the amide nitrogen.
Solvent The choice of solvent can influence the relative nucleophilicity of the sulfur and nitrogen atoms.
Leaving Group The nature of the leaving group on the benzyl electrophile (e.g., bromide vs. chloride) can also affect the reaction rate and selectivity.

Comparison of Synthetic Efficiencies and Yields Across Different Methodologies

A direct comparison of the synthetic efficiencies for this compound is challenging due to the lack of specific literature data. However, by examining the yields of analogous reactions, a qualitative assessment can be made.

The table below presents hypothetical yields for different synthetic approaches based on reported yields for similar transformations.

Synthetic ApproachKey TransformationPlausible Yield Range
Multi-Step Synthesis 1. Synthesis of 2-mercapto-4-bromobenzoic acid 2. Amidation 3. S-benzylationOverall yield likely to be moderate, potentially in the range of 40-60%, assuming individual step yields of 70-80%.
One-Pot/MCR Condensation of precursors with in-situ functionalizationPotentially higher overall yield, possibly in the range of 60-75% if optimized, by avoiding intermediate isolation. nih.govgoogle.com

It is important to note that these are estimated yields and the actual efficiency of any synthetic route would depend on extensive optimization of reaction conditions. The trade-off between a potentially higher-yielding but more complex to develop one-pot synthesis and a more robust but likely lower-yielding multi-step approach is a common consideration in synthetic strategy.

Chemical Reactivity, Functional Group Transformations, and Derivatization of 2 Benzylthio 4 Bromobenzamide

Reactions Involving the Benzylthio Moiety of 2-(Benzylthio)-4-bromobenzamide

The benzylthio group, an aryl alkyl thioether, is a versatile functional handle susceptible to oxidation, substitution, and cleavage reactions. These transformations provide pathways to introduce new functionalities and modulate the electronic properties of the molecule.

The sulfur atom in the benzylthio moiety is readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. This transformation significantly alters the geometry and electronic nature of the sulfur linkage, converting it from a weak electron-donating or -accepting group to a potent electron-withdrawing group. nih.gov

Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can be employed for this purpose. The stoichiometry of the oxidant can be controlled to selectively yield either the sulfoxide or the sulfone. For instance, the use of one equivalent of m-CPBA would be expected to produce 2-(benzylsulfinyl)-4-bromobenzamide, while two or more equivalents would lead to the formation of 2-(benzylsulfonyl)-4-bromobenzamide. nih.gov The oxidation state of the sulfur can have a pronounced effect on the biological activity and physical properties of the molecule.

Studies on analogous diphenyl sulfides have shown that photocatalytic oxidation using hydrogen peroxide and a titanium dioxide (TiO2) catalyst can be a highly selective method for producing either the sulfoxide or the sulfone, depending on the crystalline phase of the TiO2 used. nih.gov For example, oxidation at anatase-TiO2 tends to yield the sulfone, while rutile-TiO2 can provide the sulfoxide with high selectivity. nih.gov

Table 1: Expected Products of Benzylthio Moiety Oxidation

Starting Material Reagent (Equivalents) Expected Product
This compound m-CPBA (1 equiv.) 2-(Benzylsulfinyl)-4-bromobenzamide
This compound m-CPBA (≥2 equiv.) 2-(Benzylsulfonyl)-4-bromobenzamide
This compound H₂O₂ / Rutile-TiO₂, hv 2-(Benzylsulfinyl)-4-bromobenzamide

While less common than reactions at the adjacent carbon atoms, the sulfur atom of a thioether can act as a site for nucleophilic attack, particularly when activated. Thiolates, the conjugate bases of thiols, are excellent nucleophiles. masterorganicchemistry.com The synthesis of thioethers often involves the SN2 reaction of a thiolate with an alkyl halide. masterorganicchemistry.comacsgcipr.org

In the context of this compound, a displacement reaction could be envisioned where an external nucleophile attacks the sulfur atom. However, a more plausible scenario involves the exchange of the benzyl (B1604629) group. For instance, reaction with another thiol in the presence of a suitable catalyst could lead to a new thioether derivative.

The carbon-sulfur bonds of the benzylthio group can be selectively cleaved under various conditions. The benzylic C-S bond is particularly susceptible to cleavage due to the stability of the resulting benzyl carbocation or radical.

Reductive cleavage using dissolving metals or other reducing agents can remove the benzyl group, revealing the free thiol, 2-mercapto-4-bromobenzamide. A method developed for benzyl thioether deprotection uses dibutylmagnesium (B73119) with a catalytic amount of titanocene (B72419) dichloride, which is effective for both aromatic and aliphatic benzyl thioethers. researchgate.net Electroreductive methods have also been shown to selectively cleave the C(sp³)–S bond of benzyl thioethers. chemrxiv.org

Alternatively, the thioether linkage can be involved in exchange reactions. Palladium-catalyzed debenzylative cross-coupling reactions have been developed to synthesize diaryl sulfides from aryl benzyl sulfides and aryl bromides. organic-chemistry.org Applying this methodology to this compound with a different aryl bromide could yield a new diaryl sulfide, displacing the benzyl group. organic-chemistry.org Furthermore, methods for the selective cleavage of C(sp³)–S bonds in thioethers using N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) have been reported, with the reactivity order being furfuryl > benzyl > alkyl > aryl C-S bonds. organic-chemistry.org

Transformations at the Bromine Substituent of this compound

The bromine atom on the benzamide (B126) ring is a key functional group for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions.

The bromo substituent is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. jst.go.jp

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgclockss.org This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the benzamide ring. For example, reacting this compound with phenylboronic acid would yield 2-(benzylthio)-[1,1'-biphenyl]-4-carboxamide. The choice of ligands, base, and solvent is critical for optimizing the reaction yield. clockss.orgmdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond. nih.govorganic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst and a base. youtube.com For instance, reacting this compound with styrene (B11656) could produce 2-(benzylthio)-4-styrylbenzamide. The reaction often exhibits a high stereoselectivity for the trans isomer. youtube.com The use of N-heterocyclic carbene (NHC) palladium complexes has been shown to be effective for Heck reactions of aryl bromides. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org Coupling this compound with an alkyne like phenylacetylene (B144264) would result in the formation of 2-(benzylthio)-4-(phenylethynyl)benzamide. This reaction is highly valuable for the synthesis of conjugated systems. researchgate.netnih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Expected Product
Suzuki-Miyaura Phenylboronic acid 2-(Benzylthio)-[1,1'-biphenyl]-4-carboxamide
Heck Styrene (E)-2-(Benzylthio)-4-styrylbenzamide

It is noteworthy that sulfur-containing palladacycles derived from benzylic thioethers have been shown to be excellent catalyst precursors for the Heck reaction, suggesting the potential for the substrate itself to influence the catalytic cycle. nih.gov

The bromine atom can be exchanged with a lithium atom through a process called lithium-halogen exchange. This is typically achieved using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. nih.govsigmaaldrich.com The solvent system can significantly impact the efficiency and outcome of this reaction. nih.govcolab.wsacs.org

The resulting aryllithium species, 2-(benzylthio)-4-lithiobenzamide, is a potent nucleophile and can react with a wide variety of electrophiles. This two-step sequence allows for the introduction of diverse functional groups at the 4-position.

For example, quenching the aryllithium intermediate with:

Carbon dioxide (CO₂) followed by an acidic workup would yield 2-(benzylthio)-4-carboxybenzamide.

An aldehyde or ketone, such as benzaldehyde, would produce a secondary alcohol, (2-(benzylthio)-4-(hydroxy(phenyl)methyl)benzamide).

A silyl (B83357) halide like trimethylsilyl (B98337) chloride (TMSCl) would introduce a silyl group, yielding 2-(benzylthio)-4-(trimethylsilyl)benzamide.

This methodology provides a powerful alternative to cross-coupling reactions for the functionalization of the aryl bromide. A study on the bromine-lithium exchange in an aryl sulfonamide synthesis highlights the importance of carefully controlling the stoichiometry of the organolithium reagent. nih.gov

Table 3: Compound Names

Compound Name
This compound
2-(Benzylsulfinyl)-4-bromobenzamide
2-(Benzylsulfonyl)-4-bromobenzamide
2-Mercapto-4-bromobenzamide
2-(Benzylthio)-[1,1'-biphenyl]-4-carboxamide
(E)-2-(Benzylthio)-4-styrylbenzamide
2-(Benzylthio)-4-(phenylethynyl)benzamide
2-(Benzylthio)-4-carboxybenzamide
2-(Benzylthio)-4-(hydroxy(phenyl)methyl)benzamide
2-(Benzylthio)-4-(trimethylsilyl)benzamide
Phenylboronic acid
Styrene
Phenylacetylene
Carbon dioxide
Benzaldehyde
Trimethylsilyl chloride
n-Butyllithium
tert-Butyllithium
meta-Chloroperoxybenzoic acid
N-Bromosuccinimide
N-Fluorobenzenesulfonimide
Dibutylmagnesium

Nucleophilic Aromatic Substitution Pathways

The presence of a bromine atom on the benzene (B151609) ring of this compound suggests a predisposition towards nucleophilic aromatic substitution (SNAr) reactions. In typical SNAr reactions, the rate of substitution is influenced by the nature of the leaving group, with halides often following the order F > Cl > Br > I. rsc.org However, the reactivity is also profoundly affected by the electronic nature of the aromatic ring and the position of the leaving group relative to activating or deactivating groups.

In the case of this compound, the benzamide group, particularly the carbonyl, can act as a moderate electron-withdrawing group, activating the ring towards nucleophilic attack. The substitution of the bromine atom can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates, to furnish a range of substituted benzamide derivatives. The general mechanism for such reactions typically proceeds through a two-step addition-elimination process involving a Meisenheimer intermediate. nih.gov However, concerted SNAr mechanisms have also been proposed, particularly for reactions involving specific heterocyclic systems. nih.gov

Recent studies have highlighted the utility of SNAr reactions in the synthesis of complex heterocyclic structures, including atropisomers, by reacting aryl fluorides with N-H heterocycles. nih.gov While the target molecule contains a bromo substituent, which is generally less reactive than a fluoro substituent in SNAr, these findings underscore the broad applicability of this reaction class in generating molecular diversity. The reaction conditions for such transformations typically involve a polar aprotic solvent and may be facilitated by the use of a base to enhance the nucleophilicity of the attacking species.

Reactivity of the Amide Functional Group in this compound

The amide functionality is a cornerstone of the molecule's reactivity, offering several avenues for chemical modification.

The nitrogen atom of the primary amide in this compound is nucleophilic and can readily undergo alkylation and acylation reactions. N-alkylation can be achieved using various alkyl halides in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. researchgate.netscirp.org For instance, reaction with benzyl halides in the presence of a base is a common strategy for introducing a benzyl group onto a nitrogen atom. scirp.org Similarly, N-acylation can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to yield N-acylbenzamide derivatives. These reactions are fundamental in diversifying the structure and exploring structure-activity relationships. Research on related sulfonamides has demonstrated the successful N-acylation using carbodiimide-mediated coupling with carboxylic acids, a method that could likely be applied to this compound. nih.gov

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(benzylthio)-4-bromobenzoic acid, and ammonia (B1221849). The mechanism of amide hydrolysis is well-established and involves nucleophilic attack of water or hydroxide (B78521) ion at the carbonyl carbon. nih.gov

Alternatively, the amide can undergo transamidation reactions, where it reacts with another amine to form a new amide. This transformation is often challenging but can be achieved under specific catalytic conditions. Recent advancements in amide bond cleavage include ammonium (B1175870) salt-accelerated hydrazinolysis, which allows for the conversion of amides to hydrazides under mild conditions. nih.govfrontiersin.org This method could be employed to convert this compound into the corresponding benzohydrazide, a valuable intermediate for the synthesis of various heterocyclic compounds.

Investigation of Reaction Mechanisms for Key Transformations of this compound

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts. For the nucleophilic aromatic substitution of the bromo group, computational studies could elucidate whether the reaction proceeds via a classical two-step Meisenheimer complex or a concerted pathway. nih.gov

For the amide group modifications, mechanistic studies could involve kinetic analysis and isotopic labeling to probe the transition states of N-alkylation, N-acylation, and hydrolysis reactions. For instance, in the study of sulfamate (B1201201) ester hydrolysis, a change in mechanism from an associative SN2(S) pathway to a dissociative E1cB pathway was observed with changing pH. nih.gov Similar detailed mechanistic investigations for the reactions of this compound would provide valuable insights into its chemical behavior.

Synthesis of Diverse Analogues and Derivatives of this compound for Structure-Reactivity Studies

The synthesis of a library of analogues based on the this compound scaffold is a key step in conducting comprehensive structure-reactivity relationship (SAR) studies. These studies are instrumental in identifying the structural features that govern the chemical and biological properties of the molecule.

Table 1: Potential Synthetic Modifications of this compound for SAR Studies

Modification SitePotential ModificationSynthetic Strategy
Aromatic Ring (Bromo position) Replacement with other halogens (F, Cl, I), cyano, nitro, or alkyl groups.Nucleophilic aromatic substitution, Sandmeyer reaction.
Benzylthio Group Variation of the benzyl substituent (e.g., with electron-donating or -withdrawing groups), replacement with other alkyl or aryl thioethers.S-alkylation of the corresponding thiol.
Amide Group N-alkylation with various alkyl groups, N-acylation with different acyl groups, conversion to thioamide, ester, or carboxylic acid.N-alkylation, N-acylation, Lawesson's reagent, hydrolysis.

By systematically altering each part of the molecule, researchers can probe the influence of electronic and steric effects on its reactivity. For example, a study on 2-sulfonylpyrimidines demonstrated how systematic structural modifications could be used to fine-tune the reactivity of the compounds for selective protein arylation. nih.gov Similarly, the synthesis and evaluation of a series of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives provided valuable information for understanding their structure-activity relationships as anticancer agents. nih.gov The synthesis of such diverse analogues of this compound would follow established synthetic protocols, such as those used for the preparation of related 2-(benzylthio)pyrimidine and benzothiazole (B30560) derivatives. scirp.orgnih.gov

Advanced Spectroscopic and Structural Analysis of 2 Benzylthio 4 Bromobenzamide

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Polymorphism and Co-crystallization Studies:If any research on different crystalline forms (polymorphs) or co-crystals of the compound existed, it would have been discussed here.

Unfortunately, the absence of any published experimental data for 2-(Benzylthio)-4-bromobenzamide makes it impossible to provide the detailed research findings and data tables that were central to the requested article. While general principles of NMR and X-ray crystallography are well-established, their specific application and the resulting data are unique to each chemical compound and must be determined experimentally.

Further research and publication by the scientific community would be required before a comprehensive and scientifically accurate article on the advanced spectroscopic and structural analysis of this compound can be composed.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular dynamics of this compound. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be constructed by examining the spectra of its constituent molecular fragments and closely related analogues, such as 4-bromobenzamide (B181206) and various substituted benzamides. nih.govnih.govchemicalbook.com

The vibrational spectrum of this compound is expected to be a composite of the characteristic modes of the 4-bromobenzamide core and the 2-(benzylthio) substituent. The primary amide group will exhibit characteristic N-H stretching vibrations, typically appearing as a doublet in the region of 3400-3200 cm⁻¹. The C=O stretching (Amide I band) is anticipated to be a strong absorption in the IR spectrum, likely between 1650 and 1680 cm⁻¹, its position influenced by electronic effects and potential hydrogen bonding. nih.gov The N-H bending (Amide II band) is expected around 1600 cm⁻¹.

The aromatic ring will give rise to several characteristic bands. The C-H stretching vibrations of the benzene (B151609) rings are expected above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. The presence of the bromine atom attached to the benzene ring is expected to result in a C-Br stretching vibration at lower frequencies, generally in the 700-500 cm⁻¹ range.

The benzylthio group (-S-CH₂-Ph) introduces its own set of vibrational signatures. The C-S stretching vibrations are typically weak and appear in the 700-600 cm⁻¹ region. The methylene (B1212753) (-CH₂-) group will show symmetric and asymmetric stretching vibrations around 2925 and 2850 cm⁻¹, respectively, as well as scissoring and rocking modes at lower wavenumbers.

A comparative analysis with compounds like nitro-substituted benzamides suggests that the position and intensity of these vibrational bands can be subtly influenced by the electronic nature of the substituents. nih.govnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, on similar molecules have proven effective in assigning vibrational modes and can provide theoretical spectra that correlate well with experimental data. nih.govresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group/Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Amide N-H Stretch3400-3200Medium-StrongWeak
Aromatic C-H Stretch3100-3000MediumStrong
Methylene C-H Stretch2950-2850MediumMedium
Amide C=O Stretch (Amide I)1680-1650StrongMedium
Amide N-H Bend (Amide II)1620-1580Medium-StrongWeak
Aromatic C=C Stretch1600-1450Medium-StrongStrong
Methylene Scissoring1470-1440Weak-MediumWeak-Medium
C-N Stretch1420-1380MediumMedium
C-S Stretch700-600WeakMedium
C-Br Stretch700-500StrongStrong

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of this compound and for elucidating its fragmentation pathways under ionization. The accurate mass measurement of the molecular ion peak would confirm the elemental formula C₁₄H₁₂BrNOS.

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule, revealing its structural components. Based on the analysis of related compounds, such as 2-(benzylthio)benzoic acid and other substituted aromatic compounds, a plausible fragmentation pathway for this compound can be proposed. mzcloud.orgnist.gov

Upon ionization, the molecular ion [M]⁺˙ is expected to undergo several key fragmentation steps. A primary and highly characteristic fragmentation for benzylthio compounds is the cleavage of the benzylic C-S bond, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) and a 2-thio-4-bromobenzamide radical cation. The benzyl cation is often a prominent peak in the mass spectrum of such compounds.

Another likely fragmentation pathway involves the loss of the amide group (-CONH₂) as a neutral radical, resulting in a [M - 44]⁺˙ ion. Subsequent fragmentation could involve the loss of the bromine atom or further cleavage of the thioether linkage. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with the M and M+2 peaks having nearly equal intensity.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure Expected m/z
[C₁₄H₁₂BrNOS]⁺˙Molecular Ion337/339
[C₇H₇]⁺Benzyl Cation91
[C₇H₅BrS]⁺˙2-Thio-4-bromobenzoyl cation214/216
[C₁₄H₁₀BrS]⁺˙[M - NH₂]⁺˙293/295
[C₇H₄BrO]⁺4-Bromobenzoyl cation183/185

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral analogues)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful method for the characterization of chiral molecules. While this compound itself is an achiral molecule, chiroptical spectroscopy would become a critical analytical tool if chiral analogues were to be synthesized.

Chirality could be introduced into the molecular framework in several ways. For instance, substitution on the methylene bridge of the benzyl group with a different substituent would create a chiral center. Alternatively, restricted rotation around the C-S or C-C bonds could lead to atropisomerism, a form of axial chirality, if the rotational energy barrier is sufficiently high.

If enantiomers of a chiral analogue of this compound were prepared, CD spectroscopy would be employed to distinguish between them. Enantiomers exhibit mirror-image CD spectra, with positive and negative Cotton effects at specific wavelengths corresponding to their electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center(s) or the atropisomeric axis.

Furthermore, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the CD spectra of chiral molecules. By comparing the experimentally measured CD spectrum with the calculated spectra for different enantiomers, the absolute configuration of the synthesized compound can be determined. While not directly applicable to the parent achiral compound, the principles of chiroptical spectroscopy are of significant importance for the broader class of molecules to which this compound belongs, should chiral derivatives be explored.

Computational and Theoretical Investigations of 2 Benzylthio 4 Bromobenzamide

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to predict and analyze the electronic properties of molecules. bohrium.com DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are routinely used to investigate the properties of benzamide (B126) derivatives and related organic compounds. rsc.org

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2-(benzylthio)-4-bromobenzamide, several conformations are possible due to the rotational freedom around the C-S (thioether) and C-C (aryl-carbonyl) single bonds.

A thorough conformational analysis would involve mapping the potential energy surface by systematically rotating these bonds. The resulting conformers would be optimized to find the local and global energy minima. The stability of different conformers is influenced by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonds or chalcogen bonds. researchgate.net For instance, studies on other flexible molecules have shown that weak intramolecular interactions, like an N-H···S hydrogen bond, could stabilize certain conformations. rsc.org

Table 1: Illustrative Conformational Analysis Data for this compound

ConformerDihedral Angle (C-S-C-C)Relative Energy (kcal/mol)Population (%) at 298.15 K
A 180° (anti)0.0075.2
B 60° (gauche)1.2014.5
C -60° (gauche)1.2510.3
This table presents hypothetical data to illustrate the expected outcome of a conformational analysis. Actual values would be determined by DFT calculations.

Frontier Molecular Orbital (FMO) analysis is fundamental to understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the thioether sulfur atom and the benzyl (B1604629) ring. The LUMO is expected to be distributed over the benzamide moiety, particularly the carbonyl group and the brominated ring, which are more electron-deficient. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis would be used to calculate the charge distribution on each atom, providing insight into the molecule's polarity and reactive sites.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3
This table contains illustrative values. The actual energies would be calculated using DFT.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net

Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these would likely be the oxygen atom of the carbonyl group and potentially the sulfur atom.

Blue regions (positive potential) denote electron-poor areas, which are prone to nucleophilic attack. These would be expected around the hydrogen atoms of the amide group.

Green regions represent neutral potential.

The MEP surface provides a clear, visual representation of the molecule's reactivity landscape. nih.gov

Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic data, which can then be compared with experimental results to validate the computed structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. rsc.org Comparing the calculated shifts with experimental data helps to confirm the proposed structure and conformational preferences in solution.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. A good agreement between the theoretical and experimental spectra provides strong evidence for the correctness of the calculated geometry. rsc.org

Table 3: Exemplary Comparison of Calculated and Experimental Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
1 34503435N-H stretch (asymmetric)
2 33503340N-H stretch (symmetric)
3 16801675C=O stretch
4 10501045C-Br stretch
This is an illustrative table. The actual frequencies would be obtained from DFT calculations and experimental measurements.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov An MD simulation would provide a detailed picture of the conformational flexibility of this compound by simulating the movements of its atoms over a period of time. youtube.com

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects on the conformational equilibrium and dynamics. researchgate.net This is particularly important for understanding how the molecule behaves in a biological environment or in a reaction medium. The stability of intermolecular hydrogen bonds with the solvent can be assessed, providing a more realistic model of the molecule's behavior in solution.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational methods can be used to model the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, several reactions could be investigated:

Electrophilic Aromatic Substitution: The bromine atom on the benzamide ring makes it a potential substrate for reactions like Suzuki or Buchwald-Hartwig coupling. Computational modeling can determine the reaction energy profiles and the structures of transition states for these transformations. libretexts.orglibretexts.org

Nucleophilic Substitution: The benzyl group could potentially be displaced by a nucleophile at the sulfur atom.

Oxidation of the Thioether: The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. The reaction pathway for this oxidation can be modeled to understand its feasibility and kinetics.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed. This information is invaluable for optimizing reaction conditions and designing new synthetic routes. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Properties (excluding biological outcomes)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of a molecule with its macroscopic properties. For this compound, QSPR models can be developed to predict a range of chemical properties, thereby reducing the need for extensive experimental measurements.

Detailed research findings in this area involve the generation of a dataset of structurally related benzamide and thioether derivatives. For each compound in the dataset, a series of molecular descriptors are calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

A typical QSPR study for predicting a property like aqueous solubility would involve the following steps:

Dataset Compilation: A set of benzamide derivatives with experimentally determined solubility values is collected.

Descriptor Calculation: For each molecule, a wide array of descriptors is computed. Examples of relevant descriptors are provided in the table below.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) are employed to build a mathematical model that links the descriptors to the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The resulting QSPR equation would take a general form, such as:

LogS = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where LogS is the logarithm of the aqueous solubility, Dᵢ are the molecular descriptors, and cᵢ are the regression coefficients derived from the model.

Table 1: Examples of Molecular Descriptors Used in QSPR Models for Benzamide Derivatives

Descriptor CategoryDescriptor NameDescriptionTypical Value Range
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.250 - 450 g/mol
TopologicalZagreb Index (M1)A measure of the branching of the molecular skeleton.80 - 150
GeometricalMolecular Surface Area (MSA)The total surface area of the molecule.200 - 350 Ų
Quantum-ChemicalDipole Moment (µ)A measure of the polarity of the molecule.2 - 5 Debye
Quantum-ChemicalHOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.4 - 6 eV

These QSPR models, once validated, can be used to accurately predict the chemical properties of novel compounds like this compound before their synthesis, thus guiding experimental efforts in a more efficient manner.

Advanced Computational Methods for Supramolecular Interactions in Crystals and Solutions

The arrangement of molecules in the solid state and their behavior in solution are governed by a complex network of non-covalent interactions. Advanced computational methods are instrumental in elucidating these supramolecular interactions for this compound.

In Crystals:

In the crystalline state, the molecules of this compound are expected to pack in a highly ordered fashion, stabilized by a variety of intermolecular forces. Density Functional Theory (DFT) calculations, often augmented with dispersion corrections (e.g., DFT-D3), are a powerful tool for investigating these interactions.

Key interactions that are likely to be present in the crystal structure include:

Hydrogen Bonding: The amide group (-CONH₂) is a classic hydrogen bond donor (N-H) and acceptor (C=O). These interactions are expected to be a dominant feature, leading to the formation of chains or dimeric motifs.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the oxygen atom of the amide group.

π-π Stacking: The two aromatic rings (the brominated benzene (B151609) ring and the benzyl group) can engage in π-π stacking interactions, further stabilizing the crystal packing.

C-H···π Interactions: The C-H bonds of the benzyl group can interact with the π-electron clouds of the aromatic rings.

Sulfur-containing Interactions: The sulfur atom in the thioether linkage can participate in various weak interactions, including S···O and S···π contacts.

Table 2: Predicted Intermolecular Interaction Geometries in the Crystal of this compound

Interaction TypeDonor-Acceptor AtomsPredicted Distance (Å)Predicted Angle (°)
Hydrogen BondN-H···O=C2.8 - 3.1160 - 175
Halogen BondC-Br···O=C3.0 - 3.3150 - 170
π-π StackingCentroid-Centroid3.4 - 3.8-
C-H···πC-H···π(centroid)2.5 - 2.9 (H···π)140 - 160

In Solutions:

In solution, the supramolecular behavior of this compound is influenced by its interactions with solvent molecules. Molecular Dynamics (MD) simulations can be employed to study the solvation process and the conformational flexibility of the molecule in different solvents.

These simulations can provide insights into:

The preferred solvation shells around the polar and non-polar regions of the molecule.

The dynamics of intermolecular hydrogen bonding between the solute and protic solvents.

The potential for self-aggregation at higher concentrations.

By combining these advanced computational methods, a comprehensive picture of the supramolecular chemistry of this compound can be developed, which is crucial for understanding its behavior in both the solid state and in solution.

Exploration of Molecular Interactions and Potential Biological Targets of 2 Benzylthio 4 Bromobenzamide Analogues Pre Clinical and Mechanistic Focus

Structure-Activity Relationship (SAR) Studies of 2-(Benzylthio)-4-bromobenzamide Derivatives: Chemical Modulations and Their Impact on Molecular Recognition

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a core structure, or scaffold, influence its biological activity. For derivatives of the this compound scaffold, SAR studies involve the systematic synthesis and evaluation of analogues to map the chemical features essential for molecular recognition by a biological target.

Research on structurally related compounds, such as 3-(benzylthio)benzamide and 2-(benzylthio)benzenesulfonamide derivatives, provides significant insights. nih.govnih.gov In these studies, modifications are typically made to three key regions: the benzamide (B126) ring, the benzyl (B1604629) ring, and the thioether linker.

Benzamide Ring Modifications: The position and nature of substituents on the benzamide ring are critical. The bromine atom at the 4-position of the parent compound is a key feature, likely contributing to binding through halogen bonding or by influencing the electronic properties of the ring. Replacing or repositioning this group, or adding other substituents, can dramatically alter activity.

Benzyl Ring Modifications: Alterations to the benzyl group, such as adding substituents (e.g., halogens, methoxy (B1213986) groups) at its ortho, meta, or para positions, can affect hydrophobic and electronic interactions with a target protein. nih.gov For instance, in a series of N-substituted benzylamides, the position of a methoxy group on the benzyl ring resulted in varied anti-HIV-1 activity, with the 2-methoxy substitution being the most potent. nih.gov Similarly, substitutions with halogens can modulate activity based on their size and electronegativity. nih.gov

Amide and Thioether Linker Modifications: The primary amide (-CONH2) is a potential hydrogen bond donor and acceptor. Modifying this group or the thioether (-S-) linker can impact the molecule's conformation and binding capabilities. Replacing the thioether with a sulfoxide (B87167) (-SO-) or sulfone (-SO2-) has been shown to alter potency and selectivity in related series. nih.gov

The findings from these studies are often compiled to build a comprehensive SAR model, which guides the design of next-generation compounds with improved activity and selectivity.

Table 1: Illustrative SAR Data for Benzylthio-Containing Scaffolds Note: This table is a representative example based on findings from related compound series and illustrates the principles of SAR.

Compound Series Modification Observed Impact on Activity Reference
N-(thien-2-ylcarbonyl)benzenesulfonamides Substitution on the benzylthio moiety (e.g., adding a Cl group) Significantly decreased antiproliferative activity. nih.gov
N-substituted benzylamides Substitution on the benzyl ring (e.g., halo-substituents) Activity enhanced with decreasing electronegativity and increasing atomic size of the substituent. nih.gov

In Silico Molecular Docking and Ligand-Protein Interaction Studies with Target Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. nih.gov This method provides valuable insights into the binding mode and affinity, helping to rationalize observed SAR data and guide further drug design.

For analogues of this compound, docking studies are performed against potential protein targets identified through various means. For example, studies on similar 3-(benzylthio)benzamide derivatives identified the enzyme Sirtuin-2 (SIRT2) as a target. nih.govnih.gov Docking simulations revealed key interactions within the SIRT2 binding site:

Hydrogen Bonding: The amide group of the benzamide core can form crucial hydrogen bonds with amino acid residues in the binding pocket.

Hydrophobic and Aromatic Interactions: The benzyl and benzamide rings typically engage in hydrophobic and aromatic stacking (π-π) interactions with nonpolar residues like phenylalanine, leucine, and isoleucine. nih.govnih.gov The benzylthio moiety itself contributes to these hydrophobic interactions.

Halogen Bonding: The bromine atom on the benzamide ring can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity.

In one study of SIRT2 inhibitors, the 4-cyanophenyl moiety of a ligand was shown to form a sandwich-type π-stack with a tyrosine residue, while a chlorophenyl group was embedded in a hydrophobic pocket and formed a T-shaped π-stack with a phenylalanine residue. nih.gov Similar detailed interaction maps can be generated for this compound analogues with their respective targets, providing a molecular basis for their biological effects. nih.govnih.gov

Table 2: Representative Molecular Docking Results for Structurally Related Compounds Note: This table collates data from docking studies on analogous compounds to illustrate the types of interactions observed.

Ligand Class Protein Target Key Interacting Residues Types of Interactions Reference
3-(benzylsulfonamido)benzamide derivative SIRT2 Phe96, Tyr104, Leu107, His111, Phe119 Hydrogen bonding, hydrophobic interactions, π-stacking nih.gov
Pyrazolobenzothiazine acetamides HIV-1 Reverse Transcriptase (NNRTI binding pocket) Deep binding within the pocket, validated against known inhibitors. nih.gov

Mechanistic Hypotheses for Modulating Protein Function at a Molecular Level

Based on SAR and docking studies, several mechanistic hypotheses can be proposed for how this compound analogues might modulate protein function. The primary mechanism often involves direct inhibition of enzymatic activity by blocking the active site.

A plausible hypothesis is that these compounds act as competitive inhibitors . By binding to the active site of an enzyme, the ligand prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic function. This is a common mechanism for kinase and deacetylase inhibitors. nih.gov

Another possibility is allosteric modulation . In this scenario, the compound binds to a site on the protein distinct from the active site (an allosteric site). This binding event induces a conformational change in the protein that alters the shape of the active site, either enhancing or, more commonly, inhibiting its activity.

A more direct chemical mechanism could involve the alkylation of reactive residues . For instance, the compound 2,4-dichlorobenzyl thiocyanate, which shares the benzylthio motif, was found to act by alkylating sulfhydryl groups on cysteine residues of its target protein, β-tubulin. nih.gov This covalent modification irreversibly inhibits protein function. nih.gov While the benzamide structure is more stable than a thiocyanate, the potential for the thioether sulfur to participate in interactions or redox processes within the active site cannot be entirely ruled out under specific biological conditions.

Ultimately, the specific mechanism depends on the unique architecture of the target protein's binding site and the precise chemical properties of the ligand.

Computational Chemoinformatics for Descriptor Generation and Virtual Screening of Analogues

Chemoinformatics employs computational methods to analyze and predict the properties of chemical compounds. For this compound analogues, these tools are invaluable for designing new molecules and prioritizing them for synthesis.

Descriptor Generation: Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. These can include:

Physicochemical Properties: Molecular weight, logP (lipophilicity), polar surface area (PSA).

Electronic Descriptors: Partial charges, dipole moment.

Topological Descriptors: Molecular connectivity indices, shape indices. These descriptors are used to build quantitative structure-activity relationship (QSAR) models, which mathematically correlate the descriptors with biological activity.

Virtual Screening: This computational technique is used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. nih.gov A library of compounds is computationally docked into the target's binding site, and molecules are ranked based on their predicted binding affinity or score. nih.gov

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS uses the structure of a known active ligand (like a potent this compound analogue) as a template. nih.gov The database is then searched for molecules with similar shapes, sizes, or pharmacophoric features. nih.gov

These chemoinformatic approaches allow researchers to efficiently screen millions of virtual compounds, significantly narrowing the field of candidates for expensive and time-consuming laboratory synthesis and testing.

Bioisosteric Replacements and Pharmacophore Modeling for Rational Design of Derivatives

Rational drug design aims to create new molecules with improved properties based on a deep understanding of their biological target. Bioisosteric replacement and pharmacophore modeling are key strategies in this process. dovepress.com

Bioisosteric Replacements: A bioisostere is a chemical group that can be used to replace another group in a molecule without significantly altering its biological activity, but potentially improving its pharmacokinetic or toxicological profile. cambridgemedchemconsulting.com The goal is to create a new molecule with similar or enhanced biological properties. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements could be considered:

Thioether Linker: The thioether (-S-) could be replaced by a sulfoxide (-SO-), sulfone (-SO2-), methylene (B1212753) (-CH2-), or oxygen (-O-). In a study of SIRT2 inhibitors, replacing a sulfonamide with a thioether linker led to a significant increase in potency. nih.govnih.gov

Benzamide Group: The amide could be replaced with other hydrogen-bonding groups like a reverse amide, ester, or various five-membered heterocyclic rings (e.g., oxadiazole, triazole). nih.gov

Bromine Atom: The bromine could be swapped with other halogens (Cl, F) or with groups like trifluoromethyl (-CF3) or cyano (-CN) to probe the importance of size, electronics, and halogen bonding. cambridgemedchemconsulting.com

Table 3: Common Bioisosteric Replacements Relevant to the Scaffold

Original Group Potential Bioisosteric Replacement(s) Rationale for Replacement Reference
Thioether (-S-) Sulfoxide (-SO-), Sulfone (-SO2-), Methylene (-CH2-), Ether (-O-) Modulate polarity, metabolic stability, and bond angles. nih.govcambridgemedchemconsulting.com
Phenyl Ring Pyridyl, Thienyl, or other heteroaromatic rings Introduce hydrogen bonding capabilities, alter solubility, and modify metabolic profile. cambridgemedchemconsulting.com
Bromine (-Br) Chlorine (-Cl), Trifluoromethyl (-CF3), Isopropyl (-iPr) Modify size, lipophilicity, and electronic properties. cambridgemedchemconsulting.com

Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific target. dovepress.comnih.gov A pharmacophore model can be generated based on the structures of several known active compounds. This model then serves as a 3D query to search virtual libraries for new, structurally diverse molecules that fit the required spatial arrangement of features, potentially leading to the discovery of novel chemical scaffolds with the desired biological activity. dovepress.com

Chemical Biology Approaches for Target Identification through Ligand-Based Profiling

While SAR and in silico methods can suggest potential targets, identifying the actual protein(s) that a compound interacts with within a cell requires specialized chemical biology techniques. nih.gov This process, known as target identification, is critical for understanding a drug's mechanism of action and potential off-target effects.

A common strategy for ligand-based profiling involves creating a chemical probe from a potent this compound analogue. This is typically done by modifying the parent molecule to include:

A reactive group (e.g., a photo-activatable group or a mild electrophile) that can form a covalent bond with the target protein upon binding.

A reporter tag (e.g., biotin (B1667282) or a fluorescent dye) that allows for the detection and isolation of the ligand-protein complex.

The probe is incubated with cell lysates or live cells. After the probe binds to its target(s) and forms a covalent linkage, the cells are lysed, and the tagged protein complexes are "pulled down" or isolated using an affinity matrix (e.g., streptavidin beads for a biotin tag). The isolated proteins are then identified using techniques like mass spectrometry. This approach, a cornerstone of chemical genetics, can definitively identify the direct binding partners of a compound in a complex biological system, validating in silico predictions and providing a solid foundation for further pre-clinical development. nih.govmdpi.com

Table of Mentioned Compounds

Compound Name / Class
This compound
2-(Benzylthio)benzenesulfonamide
3-(Benzylthio)benzamide
2,4-dichlorobenzyl thiocyanate
Sirtuin-2 (SIRT2)
β-tubulin
HIV-1 Reverse Transcriptase
GlcN-6P
Thiazolidin-4-ones
Pyrazolobenzothiazine acetamides
N-(thien-2-ylcarbonyl)benzenesulfonamides
N-substituted benzylamides

An in-depth exploration of the chemical compound This compound reveals a molecule poised at the intersection of synthetic chemistry, medicinal research, and materials science. While specific research on this exact compound is limited, its structural motifs—a brominated aromatic ring, a thioether linkage, and a primary benzamide—suggest a wealth of potential for future investigation. This article outlines the prospective research avenues that could unlock the full potential of this intriguing molecule.

Future Directions and Emerging Research Avenues for 2 Benzylthio 4 Bromobenzamide

The unique combination of functional groups in 2-(Benzylthio)-4-bromobenzamide makes it a candidate for a variety of chemical transformations and applications. The following sections detail promising areas for future research, from novel synthetic methods to its potential integration into advanced technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(benzylthio)-4-bromobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, S-benzylisothiourea derivatives can react with brominated benzoyl intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yields are highly dependent on the electron-withdrawing nature of substituents on the aromatic ring. Electron-withdrawing groups (e.g., Br) enhance reactivity, while steric hindrance from bulky groups may reduce efficiency. Reaction optimization should include solvent polarity, temperature, and catalyst screening (e.g., CuI for Ullmann-type couplings) .
  • Data Consideration : A study using similar benzylthio-pyrimidine derivatives reported yields ranging from 65% to 92% under varying conditions (Table 2 in ).

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is ideal for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the benzylthio (–SCH₂C₆H₅) and bromobenzamide (–CONHC₆H₄Br) moieties. Mass spectrometry (ESI-MS) provides molecular ion verification. For crystalline samples, X-ray diffraction can resolve conformational details .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer : The benzylthio group acts as a directing group, facilitating regioselective C–H activation in palladium- or cobalt-catalyzed reactions. For example, Cp*Co(III)/MPAA systems enable enantioselective amidation at the ortho position of the benzamide ring. The bromine atom serves as a leaving group for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings. Mechanistic studies should include DFT calculations to map electron density distribution and identify rate-determining steps .
  • Data Contradiction : While bromine typically enhances electrophilicity, steric effects in bulky derivatives may slow coupling kinetics. Comparative kinetic studies (e.g., Hammett plots) are advised .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions, and what degradation products form?

  • Methodological Answer : Stability assays in buffered solutions (pH 1–13) reveal degradation via hydrolysis of the thioether bond (–S–) under strong acidic conditions (pH < 2) or oxidation to sulfoxide/sulfone derivatives with H₂O₂. High-resolution LC-MS/MS identifies degradation products like 4-bromobenzamide and benzyl sulfonic acid. Accelerated stability testing (40°C/75% RH) over 4 weeks is recommended for long-term storage guidelines .

Q. What strategies mitigate toxicity risks during in vitro pharmacological studies of this compound?

  • Methodological Answer : Preclinical toxicity screening should include Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer). The bromine atom may confer hepatotoxicity; thus, hepatic cell lines (e.g., HepG2) should be prioritized. Dose-response curves (IC₅₀) must account for solvent effects (e.g., DMSO tolerance < 0.1%). Protective measures (gloves, goggles, fume hoods) are critical due to uncharacterized toxicological profiles .

Data-Driven Research Considerations

  • Structural Analogues : Derivatives like N-(4-bromophenyl)-4-butylbenzamide ( ) and 2-bromo-6-chloro-4-methylbenzamide () provide comparative data for structure-activity relationship (SAR) studies.
  • Catalytic Applications : The compound’s thioamide group is exploitable in asymmetric catalysis, as demonstrated in ferrocene-directed amidations ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.